molecular formula C17H19BrO7 B2967301 2-Methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 384363-92-2

2-Methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No. B2967301
CAS RN: 384363-92-2
M. Wt: 415.236
InChI Key: VYCBXZLFZGWTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C17H19BrO7 and its molecular weight is 415.236. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Precursors and Synthetic Methodology

The chemical compound of interest, due to its complex structure, participates in the broader context of synthetic organic chemistry, particularly in the preparation of bicyclic compounds which are crucial intermediates for various applications including herbicides. An example of this application is detailed in the work by Liepa et al. (1992), where the intramolecular Stork-Danheiser kinetic alkylation reaction was utilized to prepare bicyclic herbicide precursors from derivatives of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate, showcasing the compound's relevance in agrichemical research Liepa, Wilkie, Winkler, & Winzenberg, 1992.

Pharmaceutical Synthesis

Further illustrating its utility, the compound also finds its place in pharmaceutical synthesis, as evidenced by Hirokawa et al. (2000). They described an efficient synthesis pathway for a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, emphasizing the compound's potential in the development of new pharmaceutical agents Hirokawa, Horikawa, & Kato, 2000.

Photodynamic Therapy for Cancer

The compound's derivatives also show promise in medical applications beyond pharmacology. For instance, Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzofuran moieties, exhibiting high singlet oxygen quantum yields. These derivatives have significant potential as Type II photosensitizers in photodynamic therapy for cancer treatment, highlighting the compound's applicability in innovative cancer therapies Pişkin, Canpolat, & Öztürk, 2020.

Material Science and Optical Properties

The synthesis and study of novel derivatives of the compound also extend to material science. Jiang et al. (2012) synthesized a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives. They investigated their UV-vis absorption and fluorescence spectral characteristics, which are crucial for developing new materials with specific optical properties Jiang, Liu, Lv, & Zhao, 2012.

properties

IUPAC Name

2-methoxyethyl 6-bromo-5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO7/c1-9-15(17(20)23-6-5-21-3)11-7-14(12(18)8-13(11)24-9)25-10(2)16(19)22-4/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCBXZLFZGWTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(C)C(=O)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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